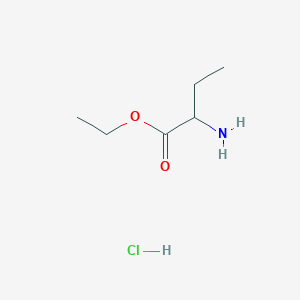







|
REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[NH2:5][CH:6]([CH2:10][CH3:11])[C:7]([OH:9])=[O:8].[CH2:12](O)[CH3:13]>>[ClH:3].[NH2:5][CH:6]([CH2:10][CH3:11])[C:7]([O:9][CH2:12][CH3:13])=[O:8] |f:3.4|
|


|
Name
|
|
|
Quantity
|
1.25 mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
1 mol
|
|
Type
|
reactant
|
|
Smiles
|
NC(C(=O)O)CC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
27 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at 27° C. for 16 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
When addition
|
|
Type
|
FILTRATION
|
|
Details
|
the resulting precipitate filtered off
|
|
Type
|
WASH
|
|
Details
|
washed with methyl t-butyl ether
|


Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.NC(C(=O)OCC)CC
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 97% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |